molecular formula C9H12S2 B11951533 Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- CAS No. 62926-93-6

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-

Cat. No.: B11951533
CAS No.: 62926-93-6
M. Wt: 184.3 g/mol
InChI Key: VWJRMPDZVCTYRP-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- is an organic compound with the molecular formula C9H12S2. It is also known by other names such as p-(Methylthiomethyl)tolyl sulfide and 4-Methyl-1-(methylthiomethyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a methyl group and two methylthio groups.

Preparation Methods

The synthesis of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be achieved through various synthetic routes. One common method involves the reaction of p-tolyl methyl sulfide with formaldehyde and hydrogen sulfide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be compared with other similar compounds, such as:

The uniqueness of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- (CAS Number: 623-13-2), is an organosulfur compound characterized by a benzene ring with a methyl group and a thioether group. Its molecular formula is C₉H₁₂S₂, with a molecular weight of approximately 184.32 g/mol. This compound has garnered attention for its unique structural properties, which contribute to its biological activity and potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- includes:

  • A benzene ring with a methyl group at the first position.
  • A thioether group at the para position.

This configuration enhances its reactivity compared to simpler derivatives, making it significant in various chemical applications, including medicinal chemistry.

Biological Activity Overview

Research on Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- indicates several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. For instance, derivatives of mercapto-coumarins, which share structural similarities, have shown strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Compounds with thioether functionalities have been investigated for their antitumor potential. Some studies report that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth effectively .
  • CNS Activity : The methyl ester moiety present in structurally related compounds has been linked to central nervous system (CNS) stimulation. For example, methylphenidate (Ritalin), which contains similar functionalities, is known for its CNS stimulant properties .

Antimicrobial Activity

A study focusing on the synthesis of mercapto-coumarins highlighted the antimicrobial efficacy of these compounds against a range of bacteria and fungi. The synthesized compounds exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Compound NameMIC (µg/mL)Target Organism
Mercapto-Coumarin Derivative5Staphylococcus aureus
Mercapto-Coumarin Derivative10Escherichia coli
Mercapto-Coumarin Derivative15Candida albicans

Antitumor Activity

In another study, derivatives of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- were evaluated for their antitumor effects on various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5490.12Induction of apoptosis
HeLa0.024Cell cycle arrest at G2/M phase
A27800.036Inhibition of proliferation

These findings suggest that the compound may be effective against different types of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or thiol-disulfide exchange. For example, reacting 4-methylbenzyl chloride with [(methylthio)methyl]thiol under basic conditions (e.g., NaOH in ethanol) at 60–80°C achieves moderate yields. Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and stoichiometric ratios of thiol to electrophile to minimize disulfide byproducts . Characterization via 1^1H NMR (δ 2.35 ppm for SCH3_3, δ 4.15 ppm for SCH2_2) and GC-MS (m/z 168 for parent ion) ensures purity .

Q. How can the electronic effects of the methylthio substituent influence the compound’s reactivity in electrophilic substitution?

The methylthio group (-SCH3_3) is a strong electron donor via resonance, activating the benzene ring toward electrophilic attack. For instance, nitration would preferentially occur at the para position relative to the methyl group. Experimental validation requires monitoring reaction kinetics under controlled nitration (HNO3_3/H2_2SO4_4) and analyzing regioselectivity via HPLC or 13^{13}C NMR . Computational studies (DFT calculations) can predict charge distribution using the InChIKey from NIST data .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1^1H NMR identifies methylthio (δ 2.1–2.4 ppm) and methylene-thioether (δ 3.8–4.2 ppm) groups. 13^{13}C NMR confirms aromatic carbons (δ 120–140 ppm) and sulfur-bound carbons (δ 35–45 ppm) .
  • Mass Spectrometry : GC-MS with electron ionization (EI) shows fragmentation patterns (e.g., loss of SCH3_3 at m/z 135) .
  • IR : Stretching vibrations for C-S (600–700 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying thermal conditions?

Molecular dynamics simulations using software like Gaussian or ORCA can model thermal decomposition pathways. Input the compound’s 3D structure (via InChIKey from NIST ) and calculate bond dissociation energies (BDEs) for C-S bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate predictions. For example, a BDE < 250 kJ/mol suggests susceptibility to thermal cleavage .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or isomerization. For example, if 1^1H NMR δ values for SCH2_2 vary between studies, replicate experiments in deuterated DMSO vs. CDCl3_3 to assess solvent polarity impacts . Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference .

Q. How does the compound’s lipophilicity impact its application in biological studies?

Calculate the octanol-water partition coefficient (logP) using software like ChemAxon or experimental shake-flask methods. A logP > 2 (predicted via molecular weight 168 and sulfur content ) suggests high membrane permeability. Validate via in vitro assays (e.g., Caco-2 cell monolayers) to correlate logP with bioavailability .

Q. What are the challenges in synthesizing derivatives with modified thioether groups?

Introducing bulkier substituents (e.g., phenylthio instead of methylthio) risks steric hindrance, reducing reaction yields. Mitigate by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance kinetics. Monitor progress via TLC with iodine staining for sulfur-containing intermediates .

Q. Notes

  • For advanced synthesis, cross-reference NIST’s 3D structural data with experimental results.
  • Contradictions in melting points (e.g., 102–105°C vs. predicted 414°C ) likely stem from polymorphic forms or impurities; use DSC to clarify .

Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJRMPDZVCTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404634
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62926-93-6
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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